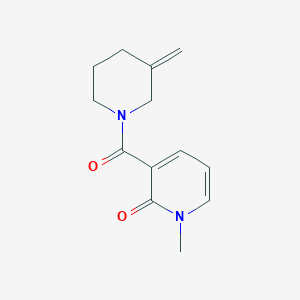

![molecular formula C18H18ClN3O4S2 B2890389 2-氯-N-[3-(2-乙氧基乙基)-6-磺酰基-1,3-苯并噻唑-2-亚基]苯甲酰胺 CAS No. 865173-74-6](/img/structure/B2890389.png)

2-氯-N-[3-(2-乙氧基乙基)-6-磺酰基-1,3-苯并噻唑-2-亚基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound with the molecular formula C18H18ClN3O4S2 . It has an average mass of 439.936 Da and a monoisotopic mass of 439.042725 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a boronic acid derivative was synthesized through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction was found to be consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involved a five-step substitution reaction . The reaction was efficient in the synthesis of the compound in good yields and purity .科学研究应用

抗真菌应用

苯甲酰胺衍生物,例如舍他康唑,在治疗花斑癣和皮肤癣菌病等真菌感染方面显示出显着的疗效。这些化合物因其优异的安全性和高抗真菌活性而受到关注,为这些疾病的局部治疗提供了重要的进展 (Nasarre 等,1992); (Pedragosa 等,1992)。

神经系统疾病治疗

已研究了苯并噻唑衍生物普拉克索等化合物在通过多巴胺受体激动剂治疗帕金森病中的疗效。这展示了类似化合物在调节神经递质系统以获得治疗益处的应用 (Piercey 等,1996)。

诊断应用

苯甲酰胺衍生物也已用于黑色素瘤等疾病的诊断成像,利用其与特定受体或组织的结合特性来增强转移灶的检测 (Maffioli 等,1994)。

代谢和排泄研究

对奥雷辛受体拮抗剂 SB-649868 等化合物的代谢和排泄的研究提供了治疗剂的药代动力学和毒代动力学的见解,这对于了解其在人类中的安全性和有效性至关重要 (Renzulli 等,2011)。

作用机制

Target of Action

Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Benzothiazole derivatives, in general, have been found to inhibit key enzymes involved in various biochemical pathways . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given that similar benzothiazole derivatives have been found to inhibit COX enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, which are lipid compounds that mediate various physiological responses such as inflammation and pain .

Result of Action

Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and analgesic activities .

属性

IUPAC Name |

2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSAKVDDXDADJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)

methanone](/img/structure/B2890316.png)

![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)